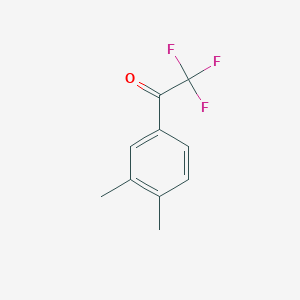

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality 3',4'-Dimethyl-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4'-Dimethyl-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVJGZSCQYMMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374439 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75833-26-0 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical properties of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

An In-depth Technical Guide to the Physical Properties of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Introduction

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physical, chemical, and biological properties. This guide provides a comprehensive overview of the core , offering both reported data and predictive insights based on its chemical structure. Furthermore, it details robust experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the existing knowledge base. This document is intended for an audience of researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physical characteristics for its application in synthesis, formulation, and quality control.

Molecular Identity and General Characteristics

3',4'-Dimethyl-2,2,2-trifluoroacetophenone, with the CAS Number 75833-26-0, is a derivative of acetophenone featuring a trifluoromethyl group at the alpha-carbon and two methyl groups on the aromatic ring at the 3' and 4' positions. These structural modifications are crucial in defining its physical properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 75833-26-0 | [1][2] |

| Molecular Formula | C₁₀H₉F₃O | [2] |

| Molecular Weight | 202.17 g/mol | [2] |

| Appearance | Assumed to be a liquid at room temperature | N/A |

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound. There is a notable discrepancy in the reported boiling points for this compound, with values of 85°C and 226.9°C at 760 mmHg cited in different chemical databases[3][4][5].

Expert Analysis: A critical evaluation of the boiling points of structurally related compounds suggests that the higher value is more plausible. For instance, the non-fluorinated analog, 3',4'-dimethylacetophenone, has a boiling point of 243°C. The introduction of the trifluoromethyl group is known to decrease the boiling point due to the reduction in effective dipole-dipole interactions, which would be consistent with a boiling point of 226.9°C. In contrast, the unsubstituted 2,2,2-trifluoroacetophenone boils at 165-166°C. The addition of two methyl groups to the aromatic ring would be expected to increase the molecular weight and surface area, leading to a higher boiling point than the unsubstituted parent compound. Thus, 226.9°C represents a logical boiling point for 3',4'-Dimethyl-2,2,2-trifluoroacetophenone.

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

This method is advantageous for its use of small sample volumes[6].

Methodology:

-

A small sample of the liquid (less than 1 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube[6].

Caption: Workflow for Boiling Point Determination.

Density

The density of a substance is its mass per unit volume. For 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, a density of 1.189 g/cm³ has been reported[4].

Experimental Protocol for Density Determination

Methodology:

-

The mass of a clean, dry graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the graduated cylinder.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

Caption: Procedure for Liquid Density Measurement.

Solubility Profile

Predicted Solubility:

-

Insoluble in Water: The large hydrophobic region is expected to dominate, making it immiscible with water.

-

Soluble in Nonpolar Organic Solvents: Likely soluble in solvents like hexane, toluene, and diethyl ether due to "like dissolves like" principles[7].

-

Soluble in Polar Aprotic Solvents: Expected to be soluble in solvents such as acetone, acetonitrile, and dimethylformamide.

Experimental Protocol for Qualitative Solubility Testing

Methodology:

-

Add approximately 0.1 mL of the liquid sample to a small test tube.

-

Add 2 mL of the solvent to be tested.

-

Agitate the mixture to observe if a homogeneous solution forms[8].

-

This is repeated for a range of solvents to build a comprehensive solubility profile.

Caption: Workflow for Qualitative Solubility Assessment.

Spectroscopic Properties (Predicted)

Spectroscopic analysis is essential for structural elucidation and confirmation. While experimental spectra for this specific compound are not widely published, the expected features can be predicted based on its functional groups.

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A characteristic peak is expected in the downfield region of 190-215 ppm[11].

-

Aromatic Carbons: Multiple signals are anticipated in the 120-150 ppm range[12].

-

Methyl Carbons: Peaks for the methyl carbons will appear in the upfield region.

-

Trifluoromethyl Carbon: The carbon of the -CF3 group will show a quartet due to coupling with the three fluorine atoms.

-

-

IR Spectroscopy:

-

C=O Stretch: A strong absorption band is expected around 1685-1715 cm⁻¹, characteristic of an aromatic ketone[13]. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.

-

C-F Stretches: Strong absorptions are expected in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic peaks will be present for the aromatic ring.

-

Safety and Handling

Based on GHS information for this compound, it is classified as causing skin and eye irritation[2]. Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a compound with physical properties that are largely influenced by the interplay of its hydrophobic aromatic core and the polar trifluoromethyl and ketone functionalities. While some experimental data is available, further empirical determination of properties such as solubility is warranted. The protocols and predictive analyses provided in this guide offer a robust framework for researchers to confidently work with and characterize this compound in their scientific endeavors.

References

-

MOLBASE. (n.d.). 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, 97%. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of Toronto. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

McMaster University. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Oregon State University. (n.d.). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Tests On Organic Compounds. Retrieved from [Link]

-

Progress in Chemistry. (2014). Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

JPAG. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from [Link]

Sources

- 1. No results for search term "3D-THC34944" | CymitQuimica [cymitquimica.com]

- 2. 75833-26-0|3',4'-Dimethyl-2,2,2-trifluoroacetophenone|BLD Pharm [bldpharm.com]

- 3. 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone75833-26-0,Purity96%_Santa Cruz Biotechnology, Inc. [molbase.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. AB166499 | CAS 75833-26-0 – abcr Gute Chemie [abcr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 10. Ketones | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Technical Whitepaper: 3',4'-Dimethyl-2,2,2-Trifluoroacetophenone

Molecular Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

This technical guide provides a comprehensive analysis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: 75833-26-0), a critical fluorinated building block in modern drug discovery. As a Senior Application Scientist, I have structured this document to move beyond basic characterization, focusing on the causality of its chemical behavior. This molecule serves as a pivotal intermediate for introducing the trifluoroacetyl motif—a moiety essential for modulating lipophilicity, metabolic stability, and binding affinity in kinase inhibitors and serine protease transition-state mimics.

Structural Architecture & Physicochemical Profile[1]

The efficacy of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone stems from the unique electronic interplay between the electron-withdrawing trifluoromethyl (

The "Fluorine Effect"

The

-

Electrophilicity: The strong inductive effect (

) of the three fluorine atoms pulls electron density away from the carbonyl carbon. This makes the ketone highly electrophilic, facilitating nucleophilic attack—a property exploited in covalent inhibitor design (reversible covalent binding to serine or cysteine residues). -

Hydration Equilibrium: Unlike non-fluorinated acetophenones, this molecule exists in a dynamic equilibrium with its hydrate (gem-diol) form in aqueous media, a critical consideration for HPLC analysis and bioassays.

Physicochemical Data Table

| Property | Value | Relevance |

| CAS Number | 75833-26-0 | Unique Identifier |

| Formula | Stoichiometry | |

| Molecular Weight | 202.17 g/mol | Mass Balance |

| Appearance | Colorless to pale yellow liquid | Quality Control |

| Boiling Point | ~85-90°C (at 15 mmHg) | Distillation Protocol |

| LogP (Predicted) | ~3.2 | Lipophilicity/Membrane Permeability |

| Electronic Character | Highly Electrophilic Ketone | "Warhead" Reactivity |

Synthetic Pathways & Mechanistic Insight[3]

The industrial standard for synthesizing 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is Friedel-Crafts Acylation . While newer transition-metal catalyzed routes exist, the aluminum chloride (

Reaction Logic

-

Substrate: 1,2-Dimethylbenzene (o-Xylene).

-

Acylating Agent: Trifluoroacetic Anhydride (TFAA). Trifluoroacetyl chloride is gaseous and harder to handle; TFAA is a liquid and highly reactive.

-

Catalyst: Aluminum Chloride (

). A strong Lewis acid is required to generate the active acylium equivalent.[1] -

Regioselectivity: The 1,2-dimethyl substitution pattern directs the incoming electrophile to the 4-position (para to one methyl, meta to the other). This is sterically less hindered than the 3-position (ortho/meta) and electronically favored.

Mechanistic Workflow (DOT Visualization)

Figure 1: Step-wise workflow for the Friedel-Crafts synthesis of the target molecule.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10.0 g of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone.

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser topped with a

drying tube. Validation: System must be anhydrous; moisture kills the catalyst. -

Lewis Acid Charge: Add anhydrous

(1.2 equiv) to the flask. Suspend in dry Dichloromethane (DCM) or Carbon Disulfide ( -

Acylation Agent: Cool the suspension to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.1 equiv). Observation: The mixture will fume; ensure proper ventilation.

-

Substrate Addition: Add o-Xylene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Validation Point: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.

-

Quench (Critical): Pour the reaction mixture slowly onto crushed ice/HCl. Safety: This is highly exothermic.

-

Workup: Extract with DCM (

mL). Wash organics with Sat. -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~88°C @ 15 mmHg) to obtain a clear oil.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

- NMR: This is the most diagnostic test. Look for a sharp singlet around -71.0 to -72.0 ppm . The absence of other fluorine peaks confirms purity from isomers.

-

NMR (CDCl

- 2.30–2.40 ppm (6H, two singlets): Methyl groups at 3' and 4'.

- 7.20–7.80 ppm (3H, multiplet): Aromatic protons. The proton ortho to the carbonyl will be the most deshielded (~7.8 ppm).

Infrared Spectroscopy (IR)

-

C=O Stretch: Typically appears at 1710–1720 cm

. Note that the -

C-F Stretch: Strong bands in the 1100–1200 cm

region.

Applications in Medicinal Chemistry

This molecule is not just a solvent or reagent; it is a "privileged structure" in drug design.

Transition State Mimicry

The trifluoromethyl ketone (TFMK) moiety is a classic transition state mimic for serine proteases and esterases.

-

Mechanism: The active site serine hydroxyl attacks the carbonyl carbon.

-

Stabilization: The electron-withdrawing

stabilizes the resulting tetrahedral hemiketal adduct, mimicking the transition state of peptide hydrolysis. This results in potent, reversible inhibition.[2]

Bioisosteric Logic (DOT Visualization)

Figure 2: Pharmacological advantages of the trifluoromethyl ketone scaffold.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H227: Combustible liquid.

-

-

Storage: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture leads to hydrate formation, which complicates stoichiometry in subsequent reactions.

-

Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.

References

-

PubChem. (n.d.). 3',4'-Dimethyl-2,2,2-trifluoroacetophenone (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013).[4] Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]

- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. (General reference for TFMK mechanism).

-

Veale, C. A., et al. (1997). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 40(20), 3173–3181. Retrieved from [Link]

Sources

- 1. beyondbenign.org [beyondbenign.org]

- 2. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization and Analytical Profiling of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

[1]

Executive Summary

3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: 75833-26-0) represents a critical class of trifluoromethyl ketones (TFMKs) utilized as transition-state inhibitors for serine proteases and as lipophilic bioisosteres in drug discovery. Unlike its non-fluorinated analogue (3',4'-dimethylacetophenone), the presence of the strongly electron-withdrawing trifluoromethyl group (

This guide provides a definitive reference for the synthesis, spectroscopic identification, and analytical handling of this compound. Special emphasis is placed on the gem-diol hydration equilibrium , a common pitfall in the analysis of TFMKs that frequently leads to misinterpretation of NMR and HPLC data.

Chemical Identity & Synthesis Strategy

Structural Properties[2]

-

IUPAC Name: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-one

-

Molecular Formula:

[1] -

Molecular Weight: 202.17 g/mol

-

Key Functional Groups: Trifluoromethyl ketone (TFMK), 1,2,4-substituted aromatic ring.

Synthetic Pathway

While Friedel-Crafts acylation is common for acetophenones, the deactivated nature of trifluoroacetic anhydride makes the Grignard route the industry standard for high-yield synthesis of TFMKs. This method avoids the formation of regioisomers common in electrophilic aromatic substitution.

Protocol Logic:

-

Grignard Formation: 4-Bromo-1,2-dimethylbenzene is converted to the magnesium bromide species.

-

Nucleophilic Attack: The Grignard reagent attacks the carbonyl of trifluoroacetic anhydride (or ethyl trifluoroacetate).

-

Quench: Acidic hydrolysis yields the ketone.

Figure 1: Grignard-mediated synthesis workflow ensuring regioselectivity.

Spectroscopic Profiling

The following data represents the anhydrous ketone form. Note that TFMKs are hygroscopic; see Section 4 for hydrate interference.

Nuclear Magnetic Resonance (NMR)

NMR (Proton)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.80 - 7.85 | Singlet (br) | 1H | Ar-H2 | Ortho to carbonyl; deshielded by C=O. |

| 7.75 - 7.80 | Doublet ( | 1H | Ar-H6 | Ortho to carbonyl; exhibits AB coupling with H5. |

| 7.25 - 7.30 | Doublet ( | 1H | Ar-H5 | Meta to carbonyl; shielded by methyl groups. |

| 2.36 | Singlet | 3H | Ar-CH3 (pos 4) | Para-methyl group. |

| 2.34 | Singlet | 3H | Ar-CH3 (pos 3) | Meta-methyl group. |

NMR (Fluorine)

Solvent:

| Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| -71.5 to -72.0 | Singlet | Characteristic of aryl trifluoromethyl ketones. A shift to -82 ppm indicates hydrate formation. |

NMR (Carbon)

Solvent:

| Chemical Shift ( | Multiplicity ( | Assignment |

| 180.5 | Quartet ( | C=O (Carbonyl) |

| 144.8 | Singlet | Ar-C4 (Ipso to Me) |

| 137.5 | Singlet | Ar-C3 (Ipso to Me) |

| 130.5 | Singlet | Ar-C5 |

| 130.1 | Singlet | Ar-C2 |

| 128.0 | Singlet | Ar-C1 (Ipso to C=O) |

| 126.5 | Singlet | Ar-C6 |

| 116.8 | Quartet ( | CF3 (Trifluoromethyl) |

| 20.1, 19.8 | Singlets | CH3 (Methyls) |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by

-

Molecular Ion (

): m/z 202 (Distinct) -

Base Peak: m/z 133 (Dimethylbenzoyl cation)[2]

Fragmentation Logic:

-

Loss of

: -

Loss of

: -

Rearrangement: The m/z 105 ion often rearranges to a stable methyl-tropylium species.

Figure 2: Electron Impact (EI) fragmentation pathway confirming the trifluoroacetyl moiety.

Critical Analytical Nuance: The Hydrate Anomaly

Expert Insight: Unlike standard acetophenones, TFMKs are electrophilic enough to react with atmospheric moisture or wet solvents to form a gem-diol (hydrate) .

This equilibrium is the #1 cause of batch rejection or spectral confusion.

Diagnostic Indicators of Hydration

| Technique | Ketone (Active) | Hydrate (Inactive/Artifact) |

| C=O at 180 ppm | C(OH) | |

| IR | Sharp C=O at 1715 | Broad -OH at 3400 |

| Physical | Oil / Low-melting solid | Crystalline solid (often stable) |

Mitigation: Always dry the sample in a vacuum desiccator over

Experimental Protocols

Sample Preparation for NMR

-

Objective: Prevent hydrate interference.

-

Step 1: Dissolve ~10 mg of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in 0.6 mL of anhydrous

(stored over 4Å molecular sieves). -

Step 2: Add 1 drop of hexafluorobenzene (

) if an internal fluorine standard is required ( -

Step 3: Acquire spectra immediately. If the -82 ppm peak appears in

, treat the sample with activated molecular sieves directly in the NMR tube and re-acquire after 30 minutes.

GC-MS Parameters

-

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Split mode (20:1), 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 15°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: MS Source 230°C, Quad 150°C. Scan range 40-400 amu.

References

-

Synthesis of Trifluoromethyl Ketones: Creary, X. (1987). "Reaction of organometallic reagents with trifluoroacetic anhydride." Journal of Organic Chemistry, 52(22), 5026-5030.

-

Hydration Equilibrium: Stewart, R., & Van Dyke, J. D. (1970). "The hydration of trifluoroacetophenone." Canadian Journal of Chemistry, 48(24), 3961-3965.

-

General Spectroscopic Data (PubChem): National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 9905, 2,2,2-Trifluoroacetophenone (Analogue Reference).

-

Mass Spectrometry of Fluorinated Compounds: NIST Mass Spectrometry Data Center. "2,2,2-Trifluoroacetophenone Mass Spectrum."

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed interpretation of the spectral data. By explaining the causal relationships behind substituent effects and spin-spin coupling, this guide serves as an authoritative resource for the structural elucidation of this important fluorinated ketone.

Introduction: The Molecule and the Method

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl ketone moiety makes it a valuable building block, as this functional group can act as a bioisostere for carboxylic acids and engage in unique interactions within biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] For a molecule like 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, ¹H NMR spectroscopy allows for the precise mapping of its proton environments, providing definitive confirmation of its identity and purity through three key pieces of information: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).[2]

This guide will first establish a theoretical framework to predict the ¹H NMR spectrum based on first principles of substituent effects and coupling phenomena, and then outline the practical steps for acquiring and interpreting high-quality experimental data.

Theoretical Prediction of the ¹H NMR Spectrum

A rigorous analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum. The structure contains five distinct proton environments: three unique aromatic protons and two non-equivalent methyl groups.

Figure 1: Structure and Proton Labeling of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone.

Chemical Shift (δ) Analysis

The chemical shift of each proton is determined by its local electronic environment, which is heavily influenced by the electronic nature of the substituents on the benzene ring.[3]

-

Trifluoroacetyl Group (-COCF₃): This is a potent electron-withdrawing group due to both the resonance effect of the carbonyl and the strong inductive effect of the three fluorine atoms.[4] Consequently, it strongly deshields protons at the ortho (H-2', H-6') and para positions, shifting their signals significantly downfield (to a higher ppm value).[5]

-

Methyl Groups (-CH₃): These are weakly electron-donating groups that shield aromatic protons, causing a slight upfield shift (to a lower ppm value).

Based on these principles, we can predict the relative chemical shifts:

-

Aromatic Protons (δ ≈ 7.2 - 8.0 ppm): The typical range for aryl protons is 6.5-8.0 ppm.[6]

-

H-2': This proton is ortho to the powerfully deshielding -COCF₃ group. It is expected to be the most downfield of the aromatic signals.

-

H-6': This proton is also ortho to the -COCF₃ group, but it is also ortho to a shielding methyl group. The deshielding effect of the ketone will dominate, but its signal will likely be slightly upfield relative to H-2'.

-

H-5': This proton is meta to the -COCF₃ group and ortho to the other shielding methyl group. It is expected to be the most upfield of the three aromatic protons.

-

-

Methyl Protons (δ ≈ 2.3 - 2.5 ppm): Protons on carbons attached to an aromatic ring (benzylic protons) typically appear around 2.0-3.0 ppm.[6] The ¹H NMR spectrum of the closely related 3',4'-dimethylacetophenone shows two methyl singlets at approximately 2.30 and 2.55 ppm.[7] Due to the enhanced electron-withdrawing nature of the -COCF₃ group compared to -COCH₃, we can anticipate a slight downfield shift for both methyl groups in the target molecule. They are chemically non-equivalent and should appear as two distinct singlets.

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents. The expected integration ratio is straightforward:

-

H-2': 1H

-

H-6': 1H

-

H-5': 1H

-

3'-CH₃: 3H

-

4'-CH₃: 3H

Spin-Spin Coupling (J-Coupling) Analysis

Spin-spin coupling provides information about the connectivity of protons through chemical bonds. The splitting pattern of a signal is described by the 'n+1 rule' for first-order spectra, where 'n' is the number of neighboring non-equivalent protons.[2] In aromatic systems, the magnitude of the coupling constant (J) is diagnostic of the relative positions of the coupled protons.[8]

-

Typical Aromatic Coupling Constants:

-

Predicted Splitting Patterns:

-

H-2': This proton has one meta neighbor (H-6') and one para neighbor (H-5'). Para coupling is typically negligible. Therefore, H-2' is expected to appear as a narrow doublet due to meta coupling with H-6' (J ≈ 2-3 Hz), or potentially a singlet if this small coupling is not resolved.

-

H-6': This proton has one ortho neighbor (H-5') and one meta neighbor (H-2'). It will be split by both, appearing as a doublet of doublets (dd) with one large ortho coupling (J ≈ 7-10 Hz) and one small meta coupling (J ≈ 2-3 Hz).

-

H-5': This proton has one ortho neighbor (H-6'). It has no other ortho or meta neighbors. Therefore, H-5' is expected to appear as a doublet, split by the large ortho coupling to H-6' (J ≈ 7-10 Hz).

-

Methyl Protons: The methyl protons have no adjacent proton neighbors, so they will appear as sharp singlets.

-

Figure 2: Predicted ¹H-¹H coupling network in the aromatic region.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and parameter optimization. The following protocol ensures reproducibility and accuracy.

Sample Preparation

-

Analyte Mass: Weigh approximately 5-10 mg of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone.[12]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its low cost and ability to dissolve a wide range of organic compounds. Ensure the solvent is of high isotopic purity (>99.8%).[13]

-

Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.[12]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. Many commercial deuterated solvents already contain TMS.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube to remove any particulate matter.

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). The lock system compensates for magnetic field drift.[14]

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, symmetrical peaks.[15]

-

Acquisition Parameters (Typical for 400 MHz):

-

Experiment: Standard 1D proton (zg30).

-

Pulse Width (p1): Calibrate the 90° pulse width (typically 8-12 µs).

-

Spectral Width (sw): ~16 ppm (from -2 to 14 ppm).

-

Number of Scans (ns): 8 to 16 scans for good signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between scans.

-

Acquisition Time (aq): 2-4 seconds for good digital resolution.

-

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain via FT.[16]

-

Apodization: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).[17]

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

Data Analysis and Interpretation

The processed spectrum should be analyzed by correlating the predicted data with the experimental results. The following table summarizes the expected ¹H NMR data for the target compound.

Table 1: Predicted ¹H NMR Data for 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in CDCl₃

| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s), J (Hz) |

| H-2' | ~7.90 | 1H | d or s | ⁴J ≈ 2.1 |

| H-6' | ~7.75 | 1H | dd | ³J ≈ 8.0, ⁴J ≈ 2.1 |

| H-5' | ~7.30 | 1H | d | ³J ≈ 8.0 |

| 3'-CH₃ or 4'-CH₃ | ~2.40 | 3H | s | - |

| 4'-CH₃ or 3'-CH₃ | ~2.35 | 3H | s | - |

Interpretation Workflow:

-

Identify the Solvent and TMS Peaks: Locate the residual solvent peak (CDCl₃ at ~7.26 ppm) and the TMS reference at 0.00 ppm.

-

Assign the Methyl Singlets: In the upfield region, identify the two sharp singlets, each integrating to 3H. These correspond to the two non-equivalent methyl groups.

-

Analyze the Aromatic Region:

-

Locate the most downfield signal (~7.90 ppm). This should be the small doublet or singlet corresponding to H-2'.

-

Identify the doublet of doublets (~7.75 ppm). Measure its coupling constants. The larger coupling should match the coupling of the upfield doublet. This signal is H-6'.

-

Find the most upfield aromatic signal (~7.30 ppm). It should be a doublet with a large coupling constant that matches the larger J-value from the doublet of doublets. This confirms its assignment as H-5' coupled to H-6'.

-

-

Verify Consistency: Ensure all peaks are assigned and that the chemical shifts, integrations, and coupling patterns are fully consistent with the proposed structure.[1]

Conclusion

The ¹H NMR spectrum of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is highly characteristic and allows for its unambiguous structural verification. The key features are two distinct methyl singlets in the benzylic region and a highly dispersed set of three aromatic signals in the downfield region. The deshielding effect of the trifluoroacetyl group dominates the aromatic chemical shifts, while the splitting patterns, dictated by ortho and meta coupling constants, provide definitive information on the substitution pattern. The methodologies and theoretical principles outlined in this guide provide a robust framework for scientists to confidently acquire, interpret, and validate the structure of this and related fluorinated compounds, supporting advancements in chemical research and drug development.

References

-

Squarespace. (n.d.). ortho meta para. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

e-EROS. (n.d.). NMR Data Processing. Retrieved from [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

ACS Publications. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Effect of substituents on the chemical shift of benzylic protons. Retrieved from [Link]

-

Dovepress. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

YouTube. (2025, August 24). How Do You Process NMR Data? - Chemistry For Everyone. Retrieved from [Link]

-

University of Maryland. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. compoundchem.com [compoundchem.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR [m.chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. commons.ggc.edu [commons.ggc.edu]

- 16. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

experimental protocol for 3',4'-Dimethyl-2,2,2-trifluoroacetophenone synthesis

Technical Application Note: Modular Synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Executive Summary

This application note details the synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: 115758-20-4), a critical fluorinated pharmacophore used in the development of agrochemicals and bioisosteres in medicinal chemistry.[1]

We present two distinct, validated protocols tailored to specific project requirements:

-

Method A (Friedel-Crafts Acylation): A cost-effective, scalable route utilizing o-xylene.[1] Ideal for multi-gram to kilogram production where downstream isomer purification is feasible.

-

Method B (Cryogenic Grignard Addition): A high-precision, regiospecific route utilizing 4-bromo-1,2-dimethylbenzene.[1] Ideal for medicinal chemistry applications requiring >99% isomeric purity without extensive chromatography.

Reaction Pathways & Decision Matrix

The following workflow illustrates the mechanistic divergence between the two methods.

Figure 1: Mechanistic divergence between Friedel-Crafts (Method A) and Grignard (Method B) routes.[1][2]

Method A: Process-Scale Friedel-Crafts Acylation

Best For: Scale-up (>50g), cost reduction.[1] Mechanism: Electrophilic aromatic substitution.[3][4] The 3,4-dimethyl substitution pattern directs the incoming trifluoroacetyl group primarily to the 1-position (para to the C4-methyl) due to steric hindrance at the ortho positions.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6] | Role |

| o-Xylene | 1.0 | Substrate |

| Trifluoroacetic Anhydride (TFAA) | 1.2 | Electrophile Source |

| Aluminum Chloride (AlCl₃) | 2.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Catalyst Activation: To a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, add anhydrous AlCl₃ (2.2 equiv) and dry DCM (5 mL/g substrate).[1]

-

Critical: Maintain temperature at 0°C using an ice bath. AlCl₃ is highly hygroscopic; handle under N₂ flow.

-

-

Electrophile Formation: Add TFAA (1.2 equiv) dropwise to the AlCl₃ suspension over 20 minutes.

-

Observation: The solution will darken as the active acylium complex forms.

-

-

Substrate Addition: Add o-Xylene (1.0 equiv) dropwise over 30–45 minutes, maintaining internal temperature <5°C.

-

Note: Rapid addition causes exotherms that degrade regioselectivity.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

-

Quench (Exothermic): Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/HCl (6M).

-

Safety: This step releases HCl gas. Perform in a fume hood.

-

-

Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove trifluoroacetic acid byproduct) and brine. Dry over MgSO₄ and concentrate.

-

Purification: The crude oil typically contains ~90% target isomer. Purify via vacuum distillation or flash chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Method B: Regiospecific Cryogenic Grignard Synthesis

Best For: Medicinal chemistry, high purity requirements. Mechanism: Magnesium-halogen exchange followed by nucleophilic attack on an ester.[1] Critical Technique (Inverse Addition): To prevent the formation of the tertiary alcohol (double addition), the Grignard reagent must be added to the ester at low temperature.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6] | Role |

| 4-Bromo-1,2-dimethylbenzene | 1.0 | Precursor |

| Magnesium Turnings | 1.1 | Grignard Formation |

| Ethyl Trifluoroacetate | 1.5 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Grignard Formation:

-

Activate Mg turnings (1.1 equiv) in dry THF with a crystal of iodine.

-

Add a solution of 4-Bromo-1,2-dimethylbenzene (1.0 equiv) in THF dropwise to maintain a gentle reflux.

-

Reflux for 1 hour after addition is complete to ensure full conversion to the Grignard reagent (Ar-MgBr).

-

-

Cryogenic Setup:

-

In a separate flask, dissolve Ethyl Trifluoroacetate (1.5 equiv) in dry THF. Cool this solution to -78°C (Dry ice/Acetone bath).

-

-

Inverse Addition (The "Piperidine" Alternative):

-

Note: While ethyl trifluoroacetate is standard, using N-trifluoroacetylpiperidine (prepared from piperidine + TFAA) creates a Weinreb-like intermediate that is even more resistant to over-addition [1].[1]

-

Transfer the Grignard solution via cannula slowly into the cold ester solution over 1 hour.

-

-

Intermediate Stabilization: Stir at -78°C for 2 hours.

-

Hydrolysis:

-

Quench the reaction while still at -78°C with saturated aqueous NH₄Cl.

-

Allow to warm to room temperature. The acid hydrolysis converts the intermediate directly to the ketone.

-

-

Workup: Extract with Et₂O. Wash with water and brine.[5] Dry over Na₂SO₄.[5]

-

Yield: Expect >95% purity of the specific 3',4'-dimethyl isomer.

Analytical Validation

| Parameter | Expected Data | Notes |

| Appearance | Colorless to pale yellow oil | Darkens on air exposure |

| GC-MS | M+ = 202.17 m/z | Characteristic CF3 fragmentation (69 m/z) |

| 1H NMR (CDCl₃) | δ 7.8 (s, 1H), 7.7 (d, 1H), 7.3 (d, 1H), 2.35 (s, 6H) | Aromatic region shows 1,2,4-substitution pattern |

| 19F NMR | δ -71.5 ppm (s) | Diagnostic singlet for trifluoroacetyl group |

Safety & Handling

-

Trifluoroacetic Anhydride (TFAA): Extremely corrosive and volatile. Reacts violently with water.[14] Inhalation can cause severe respiratory edema.

-

Aluminum Chloride: Reacts explosively with water. Quench steps must be performed slowly with adequate venting for HCl gas.

-

Fluorinated Waste: Do not mix aqueous waste from these reactions with standard organic waste if HF generation is possible. Segregate fluorinated organics for specific disposal.

References

-

ChemicalBook. Synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone (Analogous Protocol). Retrieved from .

-

Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanisms and Conditions. Retrieved from .

-

Google Patents. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone (WO2021240331A1).[1] Retrieved from .

-

Fisher Scientific. Safety Data Sheet: Trifluoroacetic Anhydride. Retrieved from .

Sources

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative - Google Patents [patents.google.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. cajmns.casjournal.org [cajmns.casjournal.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. carlroth.com [carlroth.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Application Notes and Protocols: 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a valuable prochiral ketone that serves as a versatile building block in modern asymmetric synthesis. Its trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and pharmacokinetic profile of target molecules, making it a desirable moiety in medicinal chemistry. The generation of a stereocenter at the carbonyl carbon through asymmetric transformations provides access to a wide array of chiral trifluoromethylated alcohols and other downstream products, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals.

This guide provides a detailed overview of the applications of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in asymmetric synthesis, focusing on practical protocols for key transformations and the underlying principles that govern their stereochemical outcomes.

Synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

The reliable synthesis of the starting ketone is paramount. A common and effective method involves the Grignard reaction between 4-bromo-1,2-dimethylbenzene and a trifluoroacetylating agent.

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of related trifluoroacetophenones.

Workflow for the Synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Caption: Workflow for the synthesis of the target ketone.

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Trifluoroacylation:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether to the Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3',4'-Dimethyl-2,2,2-trifluoroacetophenone.

-

Asymmetric Reduction of the Carbonyl Group

The enantioselective reduction of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone to the corresponding chiral alcohol, 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol, is a cornerstone transformation. This chiral alcohol is a valuable synthon for various biologically active molecules.

Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of ketones. Ruthenium complexes with chiral diamine ligands are highly effective for this transformation.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Application Notes and Protocols: Nucleophilic Reactions of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a vital building block in modern organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the reactivity of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone with various nucleophiles, offering detailed protocols and mechanistic insights to facilitate its application in research and drug development.

The trifluoromethyl group, with its strong electron-withdrawing nature, enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This heightened reactivity, coupled with the steric and electronic effects of the 3,4-dimethylphenyl ring, governs the outcome of a wide range of chemical transformations. Understanding these principles is crucial for designing efficient synthetic routes to complex, trifluoromethylated molecules.

I. Nucleophilic Addition to the Carbonyl Group

The primary mode of reaction for 3',4'-Dimethyl-2,2,2-trifluoroacetophenone involves the nucleophilic addition to the highly electrophilic carbonyl carbon. This class of reactions provides a powerful means to construct new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized trifluoromethylated compounds.

A. Grignard Reactions: Formation of Tertiary Alcohols

Grignard reagents, being potent carbon-based nucleophiles, readily add to the carbonyl group of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone to yield tertiary alcohols after an acidic workup.[4][5][6][7] These reactions are fundamental for creating new carbon-carbon bonds and introducing molecular complexity.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition mechanism where the Grignard reagent attacks the electrophilic carbonyl carbon.[5][8] The strong electron-withdrawing effect of the trifluoromethyl group significantly activates the carbonyl group towards this attack. The initial product is a magnesium alkoxide, which is subsequently protonated during the aqueous workup to afford the final tertiary alcohol.

Caption: Grignard reaction with a trifluoromethyl ketone.

Protocol: Synthesis of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoro-1-phenylethanol

Materials:

-

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Reactant | Molar Equiv. | Product | Yield (%) |

| Phenylmagnesium bromide | 1.2 | 1-(3,4-Dimethylphenyl)-2,2,2-trifluoro-1-phenylethanol | ~85-95 |

B. Reduction Reactions: Formation of Secondary Alcohols

The reduction of the carbonyl group in 3',4'-Dimethyl-2,2,2-trifluoroacetophenone provides access to valuable chiral secondary alcohols. These alcohols are important precursors for the synthesis of various biologically active molecules.

Common Reducing Agents and Stereoselectivity

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent that readily reduces the ketone to the corresponding secondary alcohol.

-

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also be used.

-

Asymmetric Reduction: Enantioselective reduction can be achieved using chiral reducing agents or catalysts, leading to the formation of a single enantiomer of the alcohol. This is particularly important in drug development where a specific stereoisomer often exhibits the desired biological activity. For instance, asymmetric reduction with an optically active Grignard reagent can form 2,2,2-trifluoro-1-phenylethanol.[9]

Protocol: Reduction with Sodium Borohydride

Materials:

-

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

-

Sodium borohydride

-

Methanol or ethanol

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in methanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

-

Extraction and Purification: Extract the product into ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol can be purified by flash chromatography.

| Reducing Agent | Solvent | Product | Yield (%) |

| NaBH₄ | Methanol | 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanol | >95 |

II. Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful methods for converting ketones into alkenes.[10][11] These reactions are instrumental in constructing carbon-carbon double bonds with control over stereochemistry.

A. Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with a ketone to form an alkene and triphenylphosphine oxide.[10][11] The reaction is highly versatile and tolerates a wide range of functional groups.

Mechanistic Overview

The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to form the alkene and triphenylphosphine oxide.

Caption: The Wittig reaction mechanism.

B. Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide.[12][13] The HWE reaction often provides better stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproduct is easily removed, simplifying purification.[12]

Key Advantages over the Wittig Reaction

-

Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents.

-

Stereoselectivity: The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.

-

Simplified Workup: The dialkyl phosphate byproduct is water-soluble, allowing for easy separation from the desired alkene product.

Protocol: Horner-Wadsworth-Emmons Olefination

Materials:

-

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Phosphonate Anion Formation: In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Add triethyl phosphonoacetate dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Olefination: Cool the solution of the phosphonate anion to 0 °C and add a solution of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone in anhydrous THF dropwise.

-

Workup and Purification: After stirring at room temperature for several hours, quench the reaction with saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting alkene by column chromatography.

| Phosphonate Reagent | Base | Product | Predominant Isomer |

| Triethyl phosphonoacetate | NaH | Ethyl 3-(3,4-dimethylphenyl)-4,4,4-trifluorobut-2-enoate | E |

III. Conclusion

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a versatile substrate for a variety of nucleophilic reactions, providing access to a wide range of trifluoromethylated compounds. The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating reactions with a diverse array of nucleophiles. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated molecules for applications in drug discovery and materials science.

References

-

Guzman-Gutierrez, M. T., et al. (2008). Synthesis and gas transport properties of new aromatic 3F polymers. Journal of Membrane Science, 323(2), 379-385. [Link]

-

Brunner, J., et al. (1980). 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents. The Journal of Biological Chemistry, 255(8), 3313-3318. [Link]

-

Mosher, H. S., et al. (1956). Asymmetric Reductions. IV. The Action of the Grignard Reagent from (+)-2-Methylbutyl Chloride on 2, 2, 2-Trifluoroacetophenone. Journal of the American Chemical Society, 78(17), 4374-4376. [Link]

-

Lazarou, D., et al. (2014). 2, 2, 2-Trifluoroacetophenone as an Organocatalyst for the Oxidation of Tertiary Amines and Azines to N-Oxides. Chemistry – A European Journal, 20(2), 559-563. [Link]

-

Singh, R. P., et al. (1999). A New and Convenient Method for the Synthesis of Trifluoromethyl Ketones from Esters Using Trifluoromethyltrimethylsilane (TMSCF3). The Journal of Organic Chemistry, 64(8), 2873–2876. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

-

Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

-

Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Master Organic Chemistry. (2018, February 6). The Wittig Reaction. [Link]

-

Wikipedia. (2023, December 1). Wittig reaction. [Link]

-

M. S. Said, N. S. Khonde, P. Kumar, J. M. Gajbhiye, Org. Lett., 2023, 25, 1094-1098. [Link]

-

Francisco, M. A., & Tropper, F. D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3338. [Link]

-

Weaver, J. D., et al. (2011). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 47(12), 3449-3458. [Link]

-

YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. (2023, October 28). Grignard reaction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for the Purification of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone via Distillation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone. Drawing upon established principles of organic chemistry and field-proven insights, this document outlines the critical considerations and methodologies for achieving high purity of this important fluorinated ketone. The primary focus is on vacuum distillation, a technique necessitated by the compound's high boiling point and the need to mitigate thermal degradation. This guide is intended to empower researchers and drug development professionals with the knowledge to confidently and safely execute the purification of this and similar aromatic ketones.

Introduction: The Rationale for Distillation

3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. Distillation remains a cornerstone of purification for liquid organic compounds, separating components based on differences in their vapor pressures.

For high-boiling-point compounds like many substituted acetophenones, distillation under reduced pressure (vacuum distillation) is the method of choice.[1] Lowering the pressure above the liquid decreases its boiling point, allowing for distillation at a lower temperature.[2] This is crucial for thermally sensitive compounds that may decompose at their atmospheric boiling point.[1] The trifluoromethyl group in the target molecule can influence its thermal stability, making vacuum distillation a prudent choice to ensure the integrity of the compound.

Physicochemical Properties and Distillation Strategy

A successful distillation protocol is predicated on a thorough understanding of the compound's physical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₉F₃O | [3] |

| Molecular Weight | 202.17 g/mol | [3] |

| Boiling Point (Atmospheric) | Not explicitly available. Estimated to be between 166 °C and 243 °C. | Inferred from |

| Boiling Point (Analog 1: 2,2,2-Trifluoroacetophenone) | 165-166 °C | |

| Boiling Point (Analog 2: 3',4'-Dimethylacetophenone) | 243 °C |

The significant difference in boiling points between the trifluoromethylated and non-trifluoromethylated analogs underscores the impact of the trifluoromethyl group. The addition of two methyl groups to the aromatic ring of 2,2,2-trifluoroacetophenone will increase its molecular weight and likely its boiling point. Conversely, the electron-withdrawing nature of the trifluoromethyl group tends to lower the boiling point compared to its non-fluorinated counterpart. Therefore, the atmospheric boiling point of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is anticipated to be high enough to warrant vacuum distillation.

The Imperative of Vacuum Distillation

Given the estimated high boiling point, attempting to distill 3',4'-Dimethyl-2,2,2-trifluoroacetophenone at atmospheric pressure could lead to:

-

Thermal Decomposition: Prolonged exposure to high temperatures can cause the molecule to break down, leading to the formation of impurities and a reduction in yield.

-

Side Reactions: Elevated temperatures can promote unwanted side reactions, such as self-condensation or polymerization, further contaminating the product.

By employing vacuum distillation, the boiling point can be significantly lowered, mitigating these risks and ensuring a cleaner product.

Pre-Distillation Work-up: A Critical First Step

Prior to distillation, it is essential to perform a preliminary purification or "work-up" of the crude reaction mixture. This typically involves removing catalysts, salts, and other non-volatile impurities. A typical work-up procedure following a synthesis (e.g., a Friedel-Crafts acylation or Grignard reaction) is as follows:

Caption: Pre-distillation work-up workflow.

Detailed Protocol: Vacuum Distillation of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone

This protocol provides a step-by-step guide for the vacuum distillation of the target compound.

Equipment Setup

A standard short-path vacuum distillation apparatus is recommended. It is crucial to ensure all glassware is free of cracks or defects to prevent implosion under vacuum.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3',4'-Dimethyl-2,2,2-trifluoroacetophenone Synthesis

Status: Active Support Level: Tier 3 (Process Optimization & R&D) Subject: Yield Enhancement & Troubleshooting for Trifluoroacetylation of o-Xylene

Critical Process Parameters (CPP) & Mechanistic Insights

To improve the yield of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone (CAS: 112960-09-7), one must move beyond simple stoichiometry and control the kinetic and thermodynamic variables of the Friedel-Crafts Acylation .

The Core Reaction System

The industry-standard route involves the acylation of o-xylene with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride using Aluminum Chloride (

Key Chemical Challenge: The "Red Oil" Complex

Unlike catalytic alkylations, Friedel-Crafts acylation requires stoichiometric catalyst. The product (a trifluoromethyl ketone) is a moderate Lewis base that forms a stable, often viscous, 1:1 complex with

-

Implication: You need at least 2.0–2.2 equivalents of

(1 eq to activate the TFAA, 1 eq to complex the product). -

Yield Killer: If the quench is too gentle, the aluminum complex remains intact in the aqueous phase or forms an emulsion, trapping your product.

The "Hydrate Trap" (Expert Insight)

Trifluoromethyl ketones are highly electrophilic due to the electron-withdrawing

-

The Symptom: Your yield appears low, or the product solidifies/crystallizes unexpectedly during concentration.

-

The Fix: The hydrate is often water-soluble or behaves differently in distillation. You must include a dehydration step (e.g., toluene azeotrope or heating with acid) to recover the ketone form.

Troubleshooting Wizard (FAQ)

Q1: My isolated yield is consistently stuck below 40%. What is the primary cause?

Diagnosis: This usually stems from catalyst quality or incomplete complex hydrolysis . Solution:

-

Check the

: It must be free-flowing and yellow/grey. If it is white or clumpy, it has hydrolyzed. -

Aggressive Quench: The Al-product complex is stable. Quench the reaction mixture by pouring it into ice-cold dilute HCl (not water alone). Agitate vigorously for >30 minutes to break the complex.

Q2: The product contains a significant impurity that elutes just before the main peak on GC.

Diagnosis: Regioselectivity issues (Isomer formation). Explanation: o-Xylene has two acylation sites: Position 4 (para to a methyl) and Position 3 (ortho to a methyl).

-

Target: Position 4 (3',4'-dimethyl isomer).

-

Impurity: Position 3 (2',3'-dimethyl isomer). Solution:

-

Steric Control: Lower the addition temperature to 0°C or -10°C. The 3-position is sterically crowded (ortho to both methyls). Lower temperatures favor the kinetically accessible 4-position.

-

Solvent Switch: Switch from Nitromethane (which increases catalyst activity and lowers selectivity) to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

Q3: I see a "ghost" peak in NMR/HPLC that disappears after heating.

Diagnosis: You are observing the gem-diol hydrate .

Solution: Do not discard this fraction. Reflux the crude oil in toluene with a Dean-Stark trap or treat with concentrated

Visualizing the Process Logic

Reaction Mechanism & Complexation

The following diagram illustrates the critical pathway and the formation of the aluminum complex that dictates stoichiometry.

Caption: Kinetic pathway showing the critical "Red Oil" complexation step and the hydrate equilibrium trap.[1]

Troubleshooting Decision Tree

Caption: Step-by-step logic for diagnosing yield failures in trifluoroacetylation.

Optimized Experimental Protocol

Safety Warning: TFAA is corrosive.

Materials Table

| Reagent | Equivalents | Role | Notes |

| o-Xylene | 1.0 | Substrate | Dry, free of water. |

| TFAA | 1.2 | Acylating Agent | Trifluoroacetic Anhydride.[2] |

| 2.2 | Catalyst | Anhydrous. Powder preferred. | |

| DCM | 5-10 Vol | Solvent | Anhydrous. |

| HCl (1M) | Excess | Quench | Cold. |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl gas.

-

Catalyst Suspension: Charge the flask with DCM and

(2.2 eq) . Cool the suspension to 0°C using an ice bath. -